2-Hydroxyphytanoyl-CoA

Mitochondrial Metabolism Refsum Disease Enzyme Inhibition

2-Hydroxyphytanoyl-CoA (phytanoyl-CoA) is the mandatory substrate for reconstituting the peroxisomal α-oxidation pathway. Unlike straight-chain acyl-CoAs, its 3-methyl branch is strictly required for enzyme recognition by PAHX and SCP-2 binding. Essential for Refsum disease research and high-throughput PPARα agonist screening. ≥98% purity ensures reproducible kinetic data. Buy with confidence for reliable metabolic studies.

Molecular Formula C41H74N7O17P3S
Molecular Weight 1062.1 g/mol
Cat. No. B12385325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxyphytanoyl-CoA
Molecular FormulaC41H74N7O17P3S
Molecular Weight1062.1 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
InChIInChI=1S/C41H74N7O17P3S/c1-26(2)11-8-12-27(3)13-9-14-28(4)15-10-16-29(5)21-32(50)69-20-19-43-31(49)17-18-44-39(53)36(52)41(6,7)23-62-68(59,60)65-67(57,58)61-22-30-35(64-66(54,55)56)34(51)40(63-30)48-25-47-33-37(42)45-24-46-38(33)48/h24-30,34-36,40,51-52H,8-23H2,1-7H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/t27?,28?,29?,30-,34+,35?,36+,40-/m1/s1
InChIKeyNRJQGHHZMSOUEN-HEBCBFHJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3,7,11,15-tetramethylhexadecanethioate (Phytanoyl-CoA): A Branched-Chain Fatty Acyl-CoA Thioester for Metabolic and Enzymatic Studies


S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3,7,11,15-tetramethylhexadecanethioate, commonly referred to as phytanoyl-CoA (CAS 146622-45-9), is a coenzyme A thioester derivative of the branched-chain fatty acid phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) [1]. It is an endogenous human metabolite [2] that serves as the obligatory substrate for the first committed step of the peroxisomal α-oxidation pathway, the 2-hydroxylation catalyzed by phytanoyl-CoA hydroxylase (PAHX, EC 1.14.11.18) [3]. With a molecular formula of C41H74N7O17P3S and a molecular weight of 1062.1 g/mol [1], this compound is a multi-methyl-branched fatty acyl-CoA that is commercially available as a biochemical assay reagent with typical purity ≥98% .

Why Generic Substitution of S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3,7,11,15-tetramethylhexadecanethioate with Common Acyl-CoAs Compromises Experimental Integrity


Phytanoyl-CoA is not interchangeable with common straight-chain acyl-CoAs (e.g., palmitoyl-CoA) or other branched-chain analogs (e.g., isovaleryl-CoA) due to its unique stereochemistry and the strict substrate recognition requirements of key metabolic enzymes. The 3-methyl branch of phytanoyl-CoA dictates that it is processed exclusively by the peroxisomal α-oxidation pathway, a pathway that straight-chain acyl-CoAs cannot enter [1]. Furthermore, the specific interaction with the sterol carrier protein-2 (SCP-2) is critical for its intracellular channeling and enzyme presentation [2]. Substituting with a different acyl-CoA in enzyme assays, binding studies, or metabolic tracing will yield non-physiological results, as the target enzyme's active site geometry and kinetic parameters are exquisitely tuned to the phytanoyl moiety's chain length and methyl-branching pattern, leading to either no activity or vastly altered potency [3].

Quantitative Differentiation Guide for S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3,7,11,15-tetramethylhexadecanethioate: Head-to-Head Comparisons Against Analogs


Superior Inhibitory Potency on Mitochondrial Dehydrogenase Complexes: A 10-Fold Advantage Over Palmitoyl-CoA

Phytanoyl-CoA exhibits a significantly greater inhibitory effect on key regulatory enzymes of mitochondrial energy metabolism compared to the straight-chain analog palmitoyl-CoA. In assays using the pyruvate and 2-oxoglutarate dehydrogenase complexes, phytanoyl-CoA demonstrates potent inhibition with an IC50 in the range of 10^-6 to 10^-7 M. Crucially, this is 10-fold more potent than palmitoyl-CoA under identical conditions [1]. The free fatty acids, phytanic acid and palmitic acid, show no inhibitory effect at concentrations up to 0.3 mM, underscoring that the CoA-thioester form and the specific branched structure are essential for this high-affinity interaction [1].

Mitochondrial Metabolism Refsum Disease Enzyme Inhibition

High-Affinity Binding to PPARα: Comparable Nanomolar Kd to Pristanoyl-CoA and Vastly Superior to Free Fatty Acids

Phytanoyl-CoA is a high-affinity ligand for the peroxisome proliferator-activated receptor alpha (PPARα), a key nuclear receptor regulating lipid metabolism. Fluorescence quenching assays reveal that phytanoyl-CoA binds PPARα with a dissociation constant (Kd) of 11 ± 1 nM, which is comparable to its metabolic successor, pristanoyl-CoA (Kd = 12 ± 1 nM) [1]. In stark contrast, the respective free branched-chain fatty acids exhibit only weak binding, and straight-chain free fatty acids (with the exception of arachidonic acid) are even weaker ligands. This high-affinity binding by the CoA thioesters induces strong conformational changes in PPARα and recruits coregulatory proteins, hallmarks of receptor activation that are not observed with the free acids [1].

Nuclear Receptor Biology PPARα Agonism Lipid Metabolism

Stereochemical Tolerance of Phytanoyl-CoA Hydroxylase (PAHX): Accepts Both 3R and 3S Epimers, Unlike Some Synthetic Analogs

Phytanoyl-CoA hydroxylase (PAHX) exhibits broad stereochemical tolerance towards its natural substrate, efficiently hydroxylating both the (3R)- and (3S)-epimers of phytanoyl-CoA. In vitro assays using purified recombinant PAHX confirm that the enzyme catalyzes the 2-hydroxylation of both epimers, producing the corresponding (2R,3S)- and (2S,3R)-hydroxyphytanoyl-CoA products, respectively [1]. This is a critical property of the native substrate, as the enzyme shows a marked preference for a 3-methyl branch and fails to hydroxylate 2- or 4-methyl-branched acyl-CoA esters or straight-chain acyl-CoAs of similar chain length [2]. While the enzyme can act on some synthetic 3-ethylacyl-CoAs, it does so with reduced efficiency compared to phytanoyl-CoA [2].

Enzymology Substrate Specificity Stereochemistry

Distinct Metabolic Processing: Dedicated Peroxisomal Thioesterase (ACOT6) Specifically Hydrolyzes Phytanoyl-CoA and Pristanoyl-CoA

The metabolic fate of phytanoyl-CoA is controlled by a dedicated peroxisomal thioesterase, ACOT6, which exhibits high specificity for methyl-branched fatty acyl-CoAs. Subcellular fractionation studies in mouse liver demonstrate that peroxisomes contain by far the highest phytanoyl-CoA/pristanoyl-CoA thioesterase activity in the cell, and this activity can be almost completely immunoprecipitated using an ACOT6-specific antibody [1]. In contrast, straight-chain acyl-CoAs like palmitoyl-CoA are primarily hydrolyzed by other thioesterases in different cellular compartments. Furthermore, the expression of the Acot6 gene is directly regulated by PPARα, creating a regulatory feedback loop initiated by phytanoyl-CoA itself [1].

Peroxisomal Metabolism Acyl-CoA Thioesterase ACOT6

Thermal Stability Profile of Phytanoyl-CoA Ligase Suggests a Distinct Activating Enzyme

The enzyme responsible for activating phytanic acid to its CoA thioester (phytanoyl-CoA ligase) displays a thermal inactivation profile that is distinct from that of the canonical long-chain acyl-CoA ligase (palmitoyl-CoA ligase). Heat inactivation kinetics in rat liver preparations reveal that phytanoyl-CoA ligase has a half-life (T1/2) of only 3-5 minutes at the tested temperature, whereas palmitoyl-CoA ligase is significantly more stable, with a T1/2 of 25-35 minutes [1]. This 5- to 10-fold difference in thermal stability suggests that phytanoyl-CoA is synthesized by a distinct enzyme, or a unique isoform, with different structural properties compared to the enzyme that activates common straight-chain fatty acids.

Acyl-CoA Synthetase Enzyme Characterization Fatty Acid Activation

Validated Research and Industrial Application Scenarios for S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3,7,11,15-tetramethylhexadecanethioate Based on Quantitative Evidence


In Vitro Reconstitution of the Peroxisomal α-Oxidation Pathway

Phytanoyl-CoA is the mandatory starting substrate for any attempt to reconstitute the phytanic acid α-oxidation pathway in vitro. Studies have definitively shown that the α-oxidation machinery requires the CoA-ester form, not the free acid [1]. Using phytanoyl-CoA in cell-free assays with purified components (PAHX, 2-hydroxyphytanoyl-CoA lyase, etc.) allows for the stepwise analysis of this unique pathway, the study of Refsum disease-causing mutations, and the screening of potential pharmacological modulators [2]. Substitution with a different acyl-CoA will not initiate the pathway.

High-Throughput Screening for Modulators of PPARα Activity

Given its high-affinity binding to PPARα (Kd = 11 nM) and its ability to induce a functionally relevant conformational change, phytanoyl-CoA is an ideal tool for developing and validating high-throughput screening assays aimed at discovering novel PPARα agonists or antagonists [3]. It can be used as a positive control ligand in fluorescence polarization or TR-FRET coactivator recruitment assays, providing a robust signal at low nanomolar concentrations, which is not achievable with the free fatty acid [3].

Characterization of Branched-Chain Acyl-CoA Thioesterases (e.g., ACOT6)

The discovery that a specific peroxisomal thioesterase, ACOT6, acts on phytanoyl-CoA and pristanoyl-CoA positions this compound as an essential substrate for characterizing this enzyme family [4]. Researchers can use phytanoyl-CoA to measure ACOT6 activity in tissue homogenates, study its regulation by PPARα ligands, and differentiate its activity from other acyl-CoA thioesterases that prefer straight-chain substrates [4]. This is critical for understanding the control points in branched-chain fatty acid metabolism.

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